Anesthetics, Local; Anti-Arrhythmia Agents; Voltage-Gated Sodium Channel Blockers
Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/
Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/
Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/
Lidocaine hydrochloride is used parenterally as an alternative to other antiarrhythmic drugs (e.g., amiodarone, procainamide, sotalol) for the acute treatment of hemodynamically compromising ventricular ectopy (e.g., ventricular premature complexes (VPCs, PVCs)) that occurs following myocardial ischemia or infarction or during cardiac manipulative procedures such as cardiac surgery or cardiac catheterization. /Included in US product label/
Some experts state that lidocaine may be considered in the treatment of tachycardia, impaired conduction/ventricular arrhythmias, hypertensive emergencies, or acute coronary syndrome associated with stimulants (e.g., amphetamine, methamphetamine, cocaine, phencyclidine, ephedrine), tricyclic antidepressants, cardiac glycosides, or class I antiarrhythmic agents other than lidocaine itself (e.g., procainamide, disopyramide, propafenone, flecainide) toxicity; lidocaine should not be used in lidocaine overdose. /Included in US product label/
Lidocaine may be considered as an alternative to other antiarrhythmic agents or synchronized cardioversion for the treatment of hemodynamically stable monomorphic ventricular tachycardia in patients with preserved ventricular function; however, other agents are preferred (e.g., amiodarone, procainamide, sotalol).
IV lidocaine has been used as a last resort for the treatment of status epilepticus. /NOT included in US product label/
Lidocaine is not an effective or appropriate therapy for supraventricular tachyarrhythmias. /NOT included in US product label/
Although antiarrhythmic drugs such as lidocaine, phenytoin, procainamide, propranolol, and quinidine have been used concomitantly to treat or prevent serious, refractory arrhythmias, combination therapy with antiarrhythmic drugs is no longer recommended by many experts unless the benefits of such use outweigh the risks. In addition, all antiarrhythmic drugs have been found to have some degree of proarrhythmic effects and concomitant or sequential administration of 2 or more antiarrhythmic drugs may increase the possibility of adverse cardiovascular effects (e.g., bradycardia, hypotension, torsades de pointes). /Included in US product label/
A lidocaine transdermal patch ... is used for relief of pain associated with postherpetic neuralgia. An oral patch ... is available for application to accessible mucous membranes of the mouth prior to superficial dental procedures. The combination of lidocaine (2.5%) and prilocaine (2.5%) in an occlusive dressing ... is used as a anesthetic prior to venipuncture, skin graft harvesting, and infiltration of anesthetics into genitalia. Lidocaine in combination with tetracaine ... in a formulation that generates a "peel" is approved for topical local analgesia prior to superficial dermatological procedures such as filler injections and laser-based treatments. Lidocaine in combination with tetracaine is marketed in a formulation that generates heat upon exposure to air ..., which is used prior to venous access and superficial dermatological procedures such as excision, electrodesiccation, and shave biopsy of skin lesions. The mild warming is intended to increase skin temperature by up to 5 °C for the purpose of enhancing delivery of local anesthetic into the skin.
Lidocaine has a wide range of clinical uses as a local anesthetic; it has utility in almost any application where a local anesthetic of intermediate duration is needed.
MEDICATION (VET): Lidocaine is used predominantly for emergency treatment of ventricular arrhythmias.
MEDICATION (VET): IV lidocaine ... has been shown to be useful in treating ileus and proximal duodenitis-jejunitis in horses. It is thought to suppress firing of primary afferent neurons, as well as to have antiinflammatory properties and direct stimulatory effects on smooth muscle.
Opthalmic anesthesia: For ocular surface anesthesia during ophthalmic procedures.
Urethral pain: Jelly - For prevention and control of pain in procedures involving the male and female urethra and for topical treatment of painful urethritis.
Skin discomfort/irritation/itching/pain: Cream 4% and ointment 2.5% and 5% - For the temporary relief of pain associated with minor cuts and abrasions of the skin, minor burns, including sunburn, minor skin irritation or abrasions of the skin and mucous membranes. Cream 3% - Prutitus, pruritic eczemas, abrasions, minor burns, insect bites, pain, soreness and discomfort due to pruritus ani, pruritus vulvae, hemorrhoids, anal fissures, and similar conditions of the skin and mucous membranes. Gel 4% - For temporary relief of pain and itching on normal intact skin.
Postherpetic neuralgia: Patch - For relief of pain, associated with postherpetic neuralgia. Apply only to intact skin.
Oropharynx anesthetic: Ointment - For production of anesthesia of accessible mucous membrane of the oropharynx.
Anesthetic lubricant for intubation: Jelly and ointment - Lidocaine 2% jelly is useful as an anesthetic lubricant for endotracheal intubation (oral and nasal). Lidocaine 5% ointment is also useful as an anesthetic lubricant for intubation.
Anorectal discomfort: Cream 5%, Gel 5% - For the temporary relief of local discomfort, including pain and itching, soreness or burning associated with anorectal disorders.
Lidocaine is a local anesthetic of the amide type [F4349, L5930, L5948]. It is used to provide local anesthesia by nerve blockade at various sites in the body [F4349, L5930, L5948]. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action [F4349, L5930, L5948]. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes [F4349, L5930, L5948]. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions [F4349, L5930, L5948]. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization [F4349, L5930, L5948]. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential [F4349, L5930, L5948]. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place [F4349, L5930, L5948]. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system [F4349, L5930, L5948]. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction [F4349, L5930, L5948].
Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.
Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.
Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.
Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.
EMLA cream is a topical formulation based upon the eutectic mixture of lidocaine and prilocaine and is used in clinical settings to produce local analgesia after application under occlusive dressing. A blanching reaction has been reported to occur locally after application, but it is not clear whether this reaction is caused by the anesthetic mixture, by the vehicle or the occlusion. This blanching reaction was studied in 50 healthy volunteers in a double-blind randomized assay: EMLA versus placebo, under occlusive dressing for 1 hr, each subject being his own control. 33 Cases (66%) of blanching after application of EMLA cream were observed versus 3 cases (6%) after placebo, this difference being highly significant. Blanching was observed without delay, after removal of the dressing, and was very transient, disappearing in less than 3 hr in all cases. It is concluded that the blanching reaction is (1) frequent but very transient, and (2) determined by the anesthetic mixture included in EMLA cream and not by the vehicle alone, nor by the occlusion, since it is not found with the placebo. The precise mechanism of this reaction is unknown.
Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.
Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.
PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.
For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.